

# A Cross-Study Analysis of Celivarone Clinical Trials: MAIA and CORYFEE

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## Compound of Interest

Compound Name: Celivarone

Cat. No.: B1668370

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A Comparative Guide for Researchers and Drug Development Professionals

**Celivarone**, a non-iodinated benzofuran derivative structurally related to amiodarone, was investigated as an antiarrhythmic agent for the management of atrial fibrillation (AF) and atrial flutter (AFL).<sup>[1]</sup> Two key clinical trials, MAIA (Maintenance of Sinus Rhythm in Patients with Atrial Fibrillation) and CORYFEE (Conversion of Atrial Fibrillation/Flutter by **Celivarone**), assessed its efficacy and safety in different clinical settings. This guide provides a detailed comparison of these two studies, presenting their methodologies, quantitative outcomes, and the underlying mechanism of action of **Celivarone**.

## At a Glance: MAIA vs. CORYFEE

Feature	MAIA Trial	CORYFEE Trial
Objective	To assess the efficacy of Celivarone in maintaining sinus rhythm post-cardioversion in patients with AF/AFL. <a href="#">[2]</a>	To evaluate the efficacy of Celivarone for the pharmacological conversion of AF/AFL to sinus rhythm. <a href="#">[2]</a>
Patient Population	673 patients with AF/AFL who had recently converted to sinus rhythm. <a href="#">[2]</a>	150 patients with AF/AFL. <a href="#">[2]</a>
Primary Outcome	Time to first AF/AFL relapse.	Rate of spontaneous conversion to sinus rhythm.
Conclusion	Celivarone did not show a significant difference in time to AF/AFL relapse compared to placebo. However, lower doses (50 mg and 100 mg) showed a reduction in symptomatic recurrences.	Celivarone did not demonstrate a significant difference in the rate of spontaneous conversion to sinus rhythm compared to placebo.

## Quantitative Data Summary

The following tables summarize the key quantitative data from the MAIA and CORYFEE clinical trials for easy comparison.

### Table 1: MAIA Trial - Efficacy and Safety Outcomes at 3 Months

Treatment Group	Number of Patients	Time to AF/AFL Relapse (vs. Placebo)	Symptomatic AF/AFL Recurrence	Adverse Events (vs. Amiodarone)
Celivarone 50 mg	-	No significant difference	26.6% (P = 0.022 vs. Placebo)	Fewer
Celivarone 100 mg	-	No significant difference	25.2% (P = 0.018 vs. Placebo)	Fewer
Celivarone 200 mg	-	No significant difference	-	Fewer
Celivarone 300 mg	-	No significant difference	-	Fewer
Amiodarone 200 mg	-	-	-	More
Placebo	-	-	40.5%	Fewer

Data for the number of patients in each **Celivarone** and the placebo and amiodarone arms were not explicitly provided in the source material.

**Table 2: CORYFEE Trial - Efficacy Outcomes**

Treatment Group	Number of Patients	Rate of Spontaneous Conversion to Sinus Rhythm (vs. Placebo)
Celivarone 300 mg	-	No significant difference
Celivarone 600 mg	-	No significant difference
Placebo	-	-

Data for the number of patients in each **Celivarone** and the placebo arms were not explicitly provided in the source material.

## Experimental Protocols

### MAIA Trial Methodology

The MAIA trial was a randomized, double-blind, placebo-controlled study.

- **Patient Selection:** The study enrolled 673 patients who had a recent history of atrial fibrillation or atrial flutter and had been successfully converted to normal sinus rhythm.
- **Randomization and Blinding:** Patients were randomly assigned to one of six treatment groups: **Celivarone** (50, 100, 200, or 300 mg once daily), amiodarone (200 mg daily, with a 600 mg loading dose for 10 days), or placebo. The trial was conducted in a double-blind fashion.
- **Treatment Duration:** The treatment period was for 3 months.
- **Primary Endpoint Assessment:** The primary efficacy endpoint was the time to the first recurrence of AF/AFL, which was monitored throughout the 3-month follow-up period.
- **Secondary Endpoint Assessment:** Secondary endpoints included the incidence of symptomatic AF/AFL recurrences and the safety and tolerability of the treatments.

### CORYFEE Trial Methodology

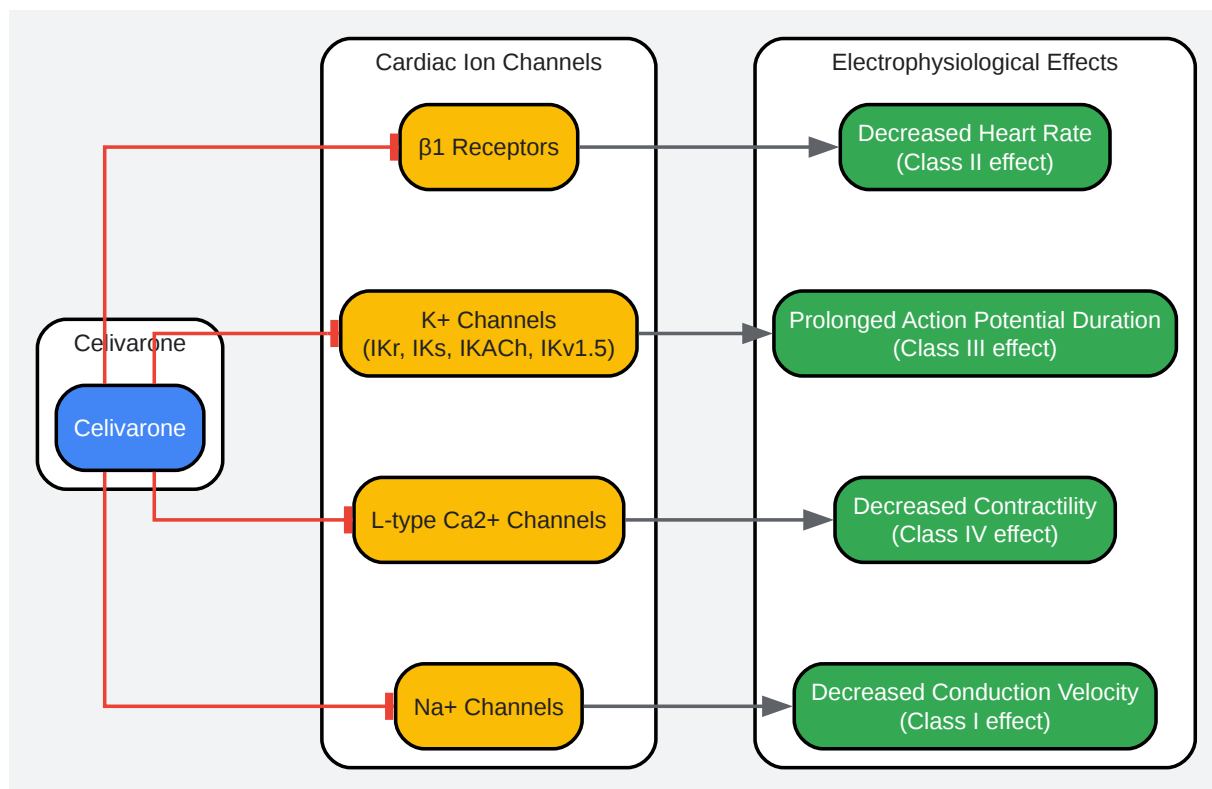
The CORYFEE trial was a randomized, double-blind, placebo-controlled study.

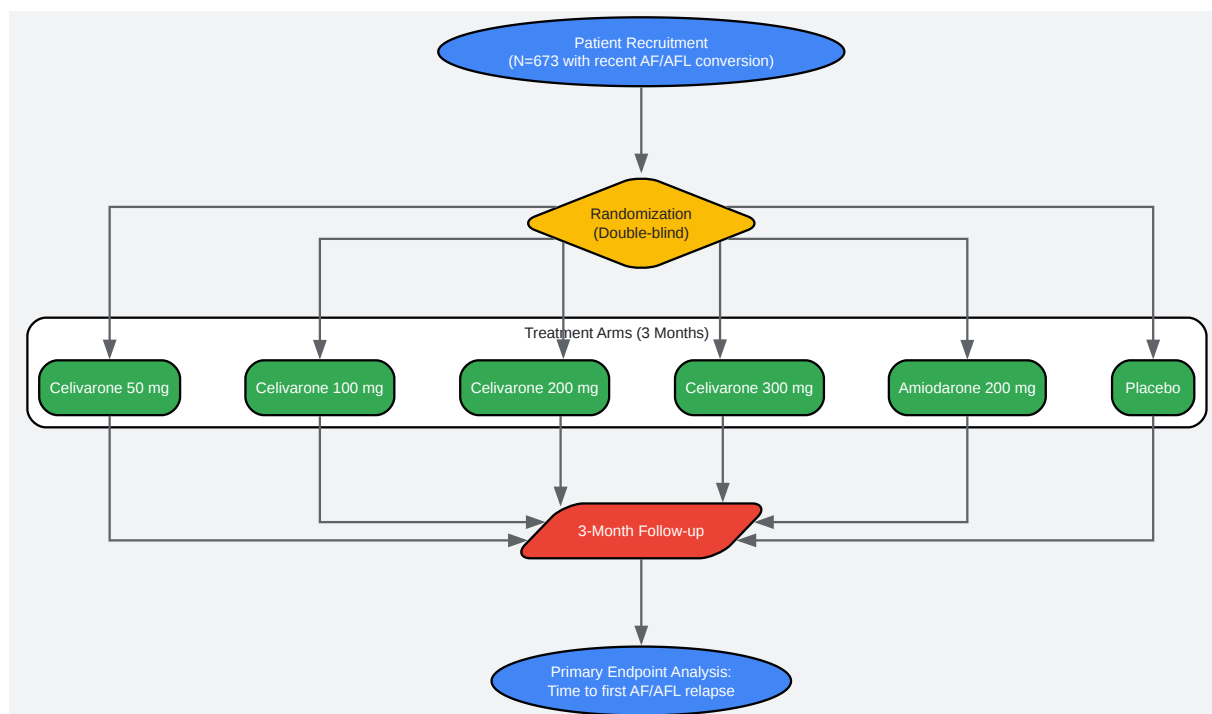
- **Patient Selection:** The study enrolled 150 patients who were currently experiencing atrial fibrillation or atrial flutter.
- **Randomization and Blinding:** Patients were randomly assigned to receive a single oral dose of **Celivarone** (300 mg or 600 mg) or a placebo. The study was double-blinded.
- **Treatment Duration:** The treatment period was for 2 days.
- **Primary Endpoint Assessment:** The primary endpoint was the rate of spontaneous conversion to sinus rhythm within the treatment period, which was assessed through continuous electrocardiographic monitoring.

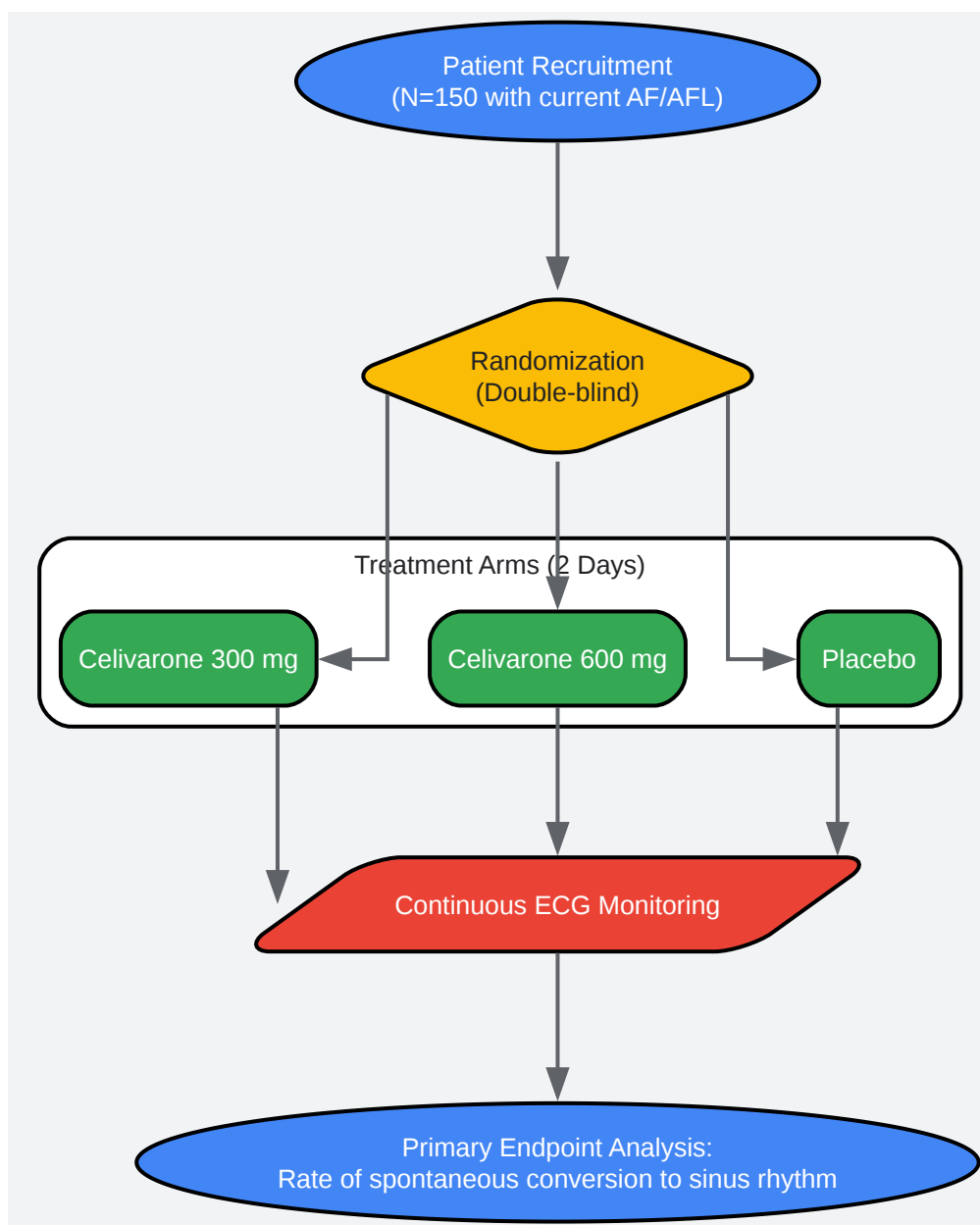
## Mandatory Visualizations

### Celivarone's Mechanism of Action

**Celivarone** exerts its antiarrhythmic effects by blocking multiple ion channels involved in the cardiac action potential. This multi-channel blockade contributes to its classification as a Class I, II, III, and IV antiarrhythmic agent.







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## References



- 1. Celivarone - Wikipedia [en.wikipedia.org]
- 2. Celivarone for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
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